1-Bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene
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Overview
Description
1-Bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene is an organic compound with the molecular formula C10H10BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methoxycyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The methoxycyclopropyl group can be introduced through a series of reactions involving cyclopropanation and subsequent methoxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Hydroquinones and other reduced aromatic compounds.
Scientific Research Applications
1-Bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . The presence of the methoxycyclopropyl group can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.
1-Bromo-4-chloro-2-fluorobenzene: Contains an additional chlorine substituent.
1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the methoxycyclopropyl group.
Uniqueness: 1-Bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-bromo-4-fluoro-2-(1-methoxycyclopropyl)benzene |
InChI |
InChI=1S/C10H10BrFO/c1-13-10(4-5-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
TXUZOHWVRJWTOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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